Home > Products > Screening Compounds P107944 > 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 954230-61-6

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Catalog Number: EVT-3311174
CAS Number: 954230-61-6
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

    Compound Description: This compound serves as a crucial starting material for synthesizing various 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs with potential antifolate activity [, ]. Its synthesis from 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been optimized [].

    Relevance: This compound shares the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure with 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. The key difference lies in the 2 and 4 positions, where the related compound possesses amino groups instead of the isopropyl group found in the target compound. This difference makes it a key intermediate in synthesizing a range of derivatives with potential biological activity [].

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

    Compound Description: This compound exhibits potent dihydrofolate reductase (DHFR) inhibitory activity against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes []. Notably, it shows selectivity towards the T. gondii enzyme [].

    Relevance: This compound shares the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure with 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. It differs by having amino groups at the 2 and 4 positions and a bulky 2′-bromo-3′,4′,5′-trimethoxybenzyl substituent at the 6 position, which is absent in the target compound. The presence of these specific substituents contributes to its potent DHFR inhibitory activity [].

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

    Compound Description: These derivatives demonstrate notable antimalarial and antibacterial activities []. They exhibit oral activity against Plasmodium berghei in mice and in vitro activity against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes [].

    Relevance: These compounds share the core 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure. The variations lie in the substituent at the 6-position, which can be either a benzyl or a pyridylmethyl group, unlike the isopropyl group in 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. These structural modifications contribute to their antimalarial and antibacterial properties [].

4-(Substituted amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines (4a–d)

    Compound Description: This series of compounds, particularly compound 4a, displays promising antifungal activity against Candida albicans []. Compound 4a exhibits an inhibition zone (IZ) of 22 mm and a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 31.25 μg/ml against C. albicans [].

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrimidine derivatives, which are known for their significant pharmacological properties, including anticancer and antiviral activities .

Synthesis Analysis

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step processes that can include the following methods:

  1. Starting Materials: The synthesis often begins with readily available pyridine and pyrimidine derivatives.
  2. Multicomponent Reactions: Various synthetic routes have been developed that utilize multicomponent reactions to construct the tetrahydropyrido[4,3-d]pyrimidine core. For instance:
    • Enamine Formation: An enamine derived from N-Boc-4-piperidinone can be acylated with ethyl oxalyl chloride to yield an intermediate.
    • Cyclization: This intermediate is then cyclized with amidines or ureas to form the desired pyrimidine structure .
  3. Fragment Coupling: The methodology allows for the exploration of structure-activity relationships by varying substituents on the pyrimidine ring through standard amide bond formation techniques .
Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine features a bicyclic framework composed of a pyridine and a pyrimidine ring fused together. Key structural characteristics include:

  • Molecular Formula: C₁₁H₁₄N₂
  • Molecular Weight: Approximately 174.25 g/mol
  • Structural Features:
    • The presence of an isopropyl group at the 2-position enhances lipophilicity.
    • The nitrogen atoms contribute to the compound's basicity and potential interaction with biological targets .
Chemical Reactions Analysis

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
  2. Acylation and Alkylation: The compound can be modified through acylation or alkylation at various positions on the ring to enhance its biological activity or alter its pharmacokinetic properties .
  3. Reactivity with Electrophiles: The electron-rich nitrogen atoms may react with electrophiles in diverse organic transformations.
Mechanism of Action

The mechanism of action for compounds like 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine often involves:

  • Targeting Kinases: Many pyrido[4,3-d]pyrimidines act as inhibitors of protein kinases involved in cell signaling pathways. For instance, they have been shown to inhibit the mechanistic target of rapamycin (mTOR), which plays a crucial role in cancer cell proliferation .
  • Biological Interactions: The compound may interact with various cellular targets leading to altered signaling pathways that can result in antiproliferative effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are essential for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents; solubility in water may be limited due to its hydrophobic character.
  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Melting Point and Boiling Point: Specific data on melting and boiling points may vary based on purity and synthesis methods.
Applications

The applications of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are primarily found within medicinal chemistry:

  1. Drug Development: This compound serves as a promising candidate for developing new therapeutic agents targeting various diseases such as cancer due to its ability to inhibit key cellular pathways .
  2. Biological Research: It is used in studies exploring structure-activity relationships and mechanisms of action related to kinase inhibition.
  3. Pharmaceutical Formulations: Further research may lead to its incorporation into pharmaceutical formulations aimed at enhancing efficacy and reducing side effects associated with existing therapies.
Introduction and Scaffold Significance

Structural Taxonomy within Bicyclic Heterocycles

Pyrido[4,3-d]pyrimidines belong to the bicyclic 6-6 heteroaromatic system family, characterized by fusion between pyridine and pyrimidine rings. The central scaffold features a pyrimidine ring (positions 1-3 and nitrogen atoms at 1,3) fused with a tetrahydropyridine ring (positions 4-4a,8a) across the pyrimidine's 4-position and pyridine's 3-position. The saturation at the 5,6,7,8-positions distinguishes tetrahydropyrido[4,3-d]pyrimidines from their aromatic counterparts, conferring conformational flexibility and enhanced solubility. This partially reduced state enables chiral center formation (e.g., C6 in 2-isopropyl derivatives), critical for stereoselective biological interactions [8] [10].

Table 1: Core Heterocyclic Systems Related to Pyrido[4,3-d]pyrimidine

ScaffoldFusion PatternSaturationKey Structural Features
Pyrido[4,3-d]pyrimidinePyrimidine[4,3-d]pyridineAromaticPlanar, electron-deficient
5,6,7,8-TH-Pyrido[4,3-d]pyrimidineSame5-8 saturatedNon-planar, chiral C6 possible
PurineImidazole[4,5-d]pyrimidineAromaticBiological nucleotide mimic
QuinazolineBenzene[6,5-d]pyrimidineAromaticEGFR-targeting drugs (e.g., Gefitinib)

Positional Isomerism in Pyridopyrimidine Systems

Pyridopyrimidines exhibit four isomeric forms ([2,3-d], [3,4-d], [3,2-d], [4,3-d]), dictated by bond fusion topology. The [4,3-d] isomer positions the pyrimidine N1 adjacent to the pyridine C8a, creating a "bridgehead" nitrogen. This topology significantly influences electronic distribution: the [4,3-d] system exhibits greater electron density at N1/N3 versus the [2,3-d] isomer's C8-nitrogen focus. Substituent effects vary markedly; for example, a 2-isopropyl group in the [4,3-d] series projects perpendicularly to the bicyclic plane, optimizing steric occlusion in enzyme pockets [8] [10].

"Privileged Scaffold" Paradigm in Medicinal Chemistry

The tetrahydropyrido[4,3-d]pyrimidine core meets "privileged scaffold" criteria through:

  • Diverse Target Engagement: Serves as a purine bioisostere, enabling inhibition of kinases (e.g., p97/VCP ATPase), folate enzymes, and GTPases (KRAS) [7] [10].
  • Synthetic Versatility: Nucleophilic displacement at C4 (chloro-derivatives), reductive amination at C6, and Pd-catalyzed coupling enable rapid diversification. For instance, 4-chloro-6-isopropyl precursor (CAS 1355195-24-2) allows SNAr reactions to install aryl/amino groups [3] [7].
  • Optimizable Pharmacokinetics: The scaffold balances lipophilicity (cLogP ~1.25 for 2-isopropyl variant) and polar surface area (~38 Ų), facilitating cell penetration while retaining solubility [1].

Bioisosteric Relationships to Purines and Quinazolines

The scaffold mimics purines via:

  • Shape Similarity: The bicyclic system replicates adenine’s fused ring dimensions (bond length deviation <0.05 Å).
  • Electronics: N1/N3 mimic purine N1/N7 hydrogen-bonding capacity, while C2/C4 substituents project into hydrophobic regions analogous to purine’s C2/C6. Clinical derivatives exploit this for competitive ATP/GTP displacement, as seen in KRAS G12D inhibitors where the 2-isopropyl group occupies the switch-II pocket [2] [10].Quinazoline isosterism is evident in kinase inhibition: 4-anilino derivatives (e.g., from 4-chloro intermediates) mimic EGFR inhibitors like Gefitinib but with enhanced solubility due to partial saturation [10].

Historical Development of Therapeutic Derivatives

Evolution of the scaffold includes:

  • Early Antifolates: 1950s–1970s: Pyrido[2,3-d]pyrimidine dihydrofolate reductase inhibitors (e.g., Piritrexim), establishing the core’s enzyme inhibition potential [10].
  • Kinase Inhibitors (2000s): p97/VCP ATPase inhibitors (e.g., compounds V12/V13) using 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine cores showed IC₅₀ <1 μM in AML models [7].
  • KRAS Era (2020s): Patent WO2024009191A1 disclosed 2-isopropyl-6-aryl derivatives covalently inhibiting KRAS G12C/G12D/G12V mutants, overcoming limitations of cysteine-only inhibitors like Sotorasib [2] .

Properties

CAS Number

954230-61-6

Product Name

2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3

InChI Key

CJKMUTXSZGDRJB-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C2CNCCC2=N1

Canonical SMILES

CC(C)C1=NC=C2CNCCC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.